Comprehensive Structure Elucidation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid: A Multi-Modal Analytical Framework
Comprehensive Structure Elucidation of 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid: A Multi-Modal Analytical Framework
Executive Summary
The compound 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS: 1250774-51-6; Formula: C₁₁H₁₃NO₄; MW: 223.23 g/mol ) is a highly functionalized pyridine derivative. Nicotinic acid derivatives and saturated oxygen heterocycles like tetrahydrofuran (THF) are highly valued in medicinal chemistry, frequently serving as versatile building blocks for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].
This whitepaper provides an in-depth, self-validating analytical framework for the definitive structure elucidation of this molecule. Because the compound features a basic pyridine nitrogen, an acidic carboxylic acid, and a chiral center at the 3-position of the THF ring, its characterization requires a synergistic application of High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and stereochemical profiling[2][3].
Physicochemical Profiling & Analytical Strategy
The structural architecture of 2-((tetrahydrofuran-3-yl)methoxy)nicotinic acid dictates the analytical strategy:
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Zwitterionic Potential & Tautomerism: Unlike 2-hydroxynicotinic acid, which predominantly exists as a 2-pyridone keto-tautomer in the solid state[4][5], the 2-position in this molecule is locked by the alkylation of the oxygen (ether linkage). This locks the pyridine ring in its aromatic state.
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Solubility & Solvent Selection: The presence of the carboxylic acid group facilitates strong intermolecular hydrogen bonding. Therefore, highly polar, hydrogen-bond-disrupting solvents such as DMSO-d₆ are required to ensure complete dissolution and sharp, well-resolved NMR resonances[5].
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Stereocomplexity: The THF-3-yl moiety introduces a stereocenter, meaning the bulk material may exist as a racemate or a specific enantiomer (R or S). Absolute configuration determination is a mandatory regulatory requirement in drug development.
Fig 1: Multi-modal analytical workflow for comprehensive structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Ionization Causality and Fragmentation
The amphoteric nature of the molecule necessitates dual-polarity screening. Positive Electrospray Ionization (ESI+) readily protonates the basic pyridine nitrogen, yielding a robust [M+H]⁺ ion at m/z 224.0917. Conversely, ESI- deprotonates the carboxylic acid, yielding[M-H]⁻ at m/z 222.0772[3].
During Collision-Induced Dissociation (CID) in tandem MS (MS/MS), the weakest bond—the ether C-O linkage—undergoes preferential cleavage.
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Primary Fragment: Loss of the tetrahydrofuranyl-methyl radical/cation yields a stable 2-hydroxynicotinic acid fragment at m/z 140.0342.
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Secondary Fragment: Subsequent decarboxylation (-CO₂) of the nicotinic acid core yields a fragment at m/z 96.0444.
HRMS Experimental Protocol
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50, v/v) containing 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).
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Instrument Setup: Calibrate an Orbitrap or Q-TOF mass spectrometer to achieve < 2 ppm mass accuracy. Set the capillary temperature to 320 °C and spray voltage to 3.5 kV.
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Validation Check: The protocol is self-validating if the isotopic pattern matches the theoretical distribution for C₁₁H₁₃NO₄ (M+1 contribution of ~12.5% due to ¹³C natural abundance).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectroscopic Causality
NMR spectroscopy is the definitive tool for establishing atomic connectivity[6].
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¹H NMR: The pyridine ring exhibits a classic AMX spin system. H-4 and H-6 will appear as distinct doublet of doublets (dd) downfield (>8.0 ppm) due to the electron-withdrawing nature of the nitrogen and the carboxylic acid. H-5 will appear further upfield (~7.0 ppm). The diastereotopic protons of the THF ring will present as complex multiplets due to the adjacent chiral center[2].
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¹³C NMR: The carboxylic acid carbon will resonate near 167 ppm, while the highly deshielded C-2 of the pyridine (attached to the ether oxygen) will appear near 160 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): The critical proof of structure is the ³J_CH correlation between the O-CH₂ protons (~4.25 ppm) and the pyridine C-2 carbon (~160 ppm). This definitively proves the ether linkage position.
Fig 2: Critical HMBC correlations validating the ether linkage and molecular scaffold.
Quantitative Data Summary (Predicted NMR Assignments)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
| Pyridine-2 | - | - | 160.5 | - |
| Pyridine-3 | - | - | 115.2 | - |
| Pyridine-4 | 8.15 | dd (J = 7.5, 2.0) | 140.1 | C-2, C-6, COOH |
| Pyridine-5 | 7.05 | dd (J = 7.5, 5.0) | 118.4 | C-3, C-6 |
| Pyridine-6 | 8.25 | dd (J = 5.0, 2.0) | 150.3 | C-2, C-4 |
| COOH | 13.20 | br s | 167.8 | - |
| O-CH₂ | 4.25 | d (J = 6.8) | 68.5 | C-2, C-3' |
| THF-2' | 3.75, 3.85 | m (diastereotopic) | 70.2 | C-3', C-4' |
| THF-3' | 2.70 | m | 38.4 | O-CH₂, C-2', C-4' |
| THF-4' | 1.65, 2.05 | m (diastereotopic) | 28.6 | C-3', C-5' |
| THF-5' | 3.65, 3.75 | m (diastereotopic) | 67.1 | C-3', C-4' |
NMR Experimental Protocol
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Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize mass sensitivity and signal-to-noise ratio[7].
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Acquisition Parameters:
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¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 12 ppm.
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¹³C NMR: 1024 scans, D1 of 2 seconds, with proton decoupling (WALTZ-16).
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2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC.
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Validation Check: The protocol is self-validating if the integral sum of the ¹H spectrum equals exactly 13 protons, and the HSQC successfully maps all protonated carbons without ambiguity[8].
Stereochemical Elucidation
Because the THF-3-yl group contains a chiral center, the synthesized compound may exist as a racemic mixture. To elucidate the absolute configuration (R or S):
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Chiral Resolution: Employ Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with CO₂ and a methanol modifier to separate the enantiomers.
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Absolute Configuration: Subject the separated enantiomers to Vibrational Circular Dichroism (VCD). By comparing the experimental VCD spectra against Density Functional Theory (DFT) simulated spectra, the absolute spatial arrangement of the atoms can be definitively assigned without the need for crystallization.
References
- EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors. Google Patents.
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Crystal structure of 2-hydroxynicotinic acid, form II. ResearchGate. Available at:[Link]
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Tools for Structure Elucidation: NMR Spectroscopy. Pharmacognosy.us. Available at:[Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at:[Link]
-
Structure Characterization with NMR Molecular Networking. ChemRxiv. Available at:[Link]
-
Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. Chimia. Available at:[Link]
-
NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching. arXiv. Available at:[Link]
Sources
- 1. EP3274344B1 - Formylated n-heterocyclic derivatives as fgfr4 inhibitors - Google Patents [patents.google.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chimia.ch [chimia.ch]
- 4. 2-Hydroxynicotinic acid | 609-71-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. pharmacognosy.us [pharmacognosy.us]
- 8. chemrxiv.org [chemrxiv.org]
